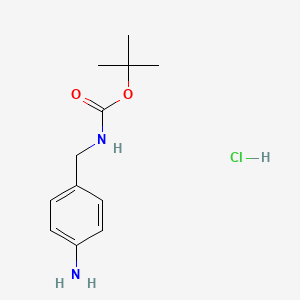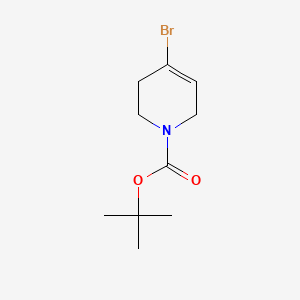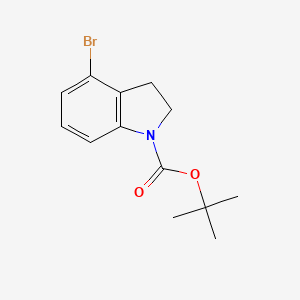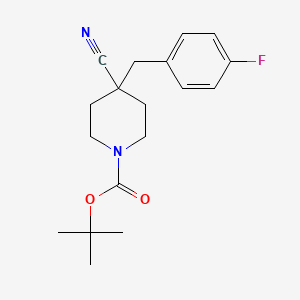
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of cyclohexane, featuring two methyl groups and two amine groups attached to the cyclohexane ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane derivatives with methylamine. One common method includes the hydrogenation of N,N-dimethylcyclohexane-1,4-diamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt in solid form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in the synthesis of various organic compounds through catalytic reactions .
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mecanismo De Acción
The mechanism of action of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in catalysis, biochemical assays, or therapeutic applications .
Comparación Con Compuestos Similares
trans-N,N-Dimethylcyclohexane-1,2-diamine: Another derivative of cyclohexane with similar structural features but different positional isomers.
N,N-Dimethylethylenediamine: A related compound with a different backbone structure but similar functional groups.
Uniqueness: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJSXIADUYWAAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)







![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)


